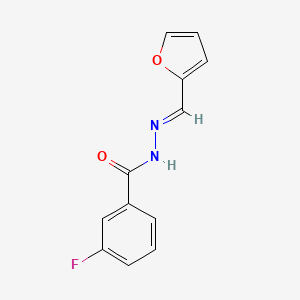

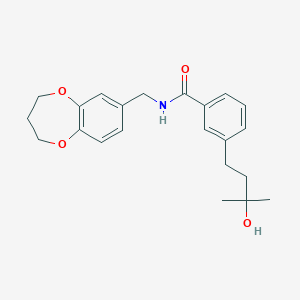

3-fluoro-N'-(2-furylmethylene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-fluoro-N'-(2-furylmethylene)benzohydrazide involves the condensation of 2-fluorobenzohydrazide with suitable aldehydes in the presence of a catalyst like glacial acetic acid, employing ethanol as a solvent. This method is a part of a broader class of reactions producing benzohydrazide derivatives, characterized by their physicochemical and spectral properties (Thadathil et al., 2019).

Molecular Structure Analysis

Studies on similar molecules, such as N'-(2-furylmethylidene)-3-(3-pyridyl)acrylohydrazide, show that these molecules are nearly planar, with the geometry of the acrylohydrazide arrangement being comparable to that of homologous compounds. Density functional theory (DFT) calculations have been used to analyze changes in geometry in the crystalline state and for the isolated molecule, revealing insights into the aromaticity and electronic structure of such compounds (Jasiak et al., 2018).

Chemical Reactions and Properties

Benzohydrazide derivatives, including 3-fluoro-N'-(2-furylmethylene)benzohydrazide, participate in various chemical reactions that lead to the formation of compounds with significant antimicrobial and anticancer activities. These activities are often studied through QSAR studies, indicating the importance of electronic and topological parameters in determining their bioactivity (Kumar et al., 2015).

Aplicaciones Científicas De Investigación

Multiresponsive Organogel Applications

- Light-Induced E-Z Isomerization : A study on a multiresponsive organogel of a similar compound showed changes in fluorescence intensity, mechanical strength, and gel morphology upon irradiation, attributed to E-Z isomerization across the C=N bond (Mondal et al., 2015).

Antimicrobial and Anticancer Potential

- Antimicrobial and Anticancer Activities : A series of benzohydrazide derivatives, including those with furan-2-ylmethylene, exhibited significant antimicrobial and anticancer potentials. One compound demonstrated greater potency than standard drugs in anticancer evaluations (Kumar et al., 2015).

Photoluminescence Applications

- Fluorescence in Solid State : Zinc(II) complexes with pyridinyl-hydrazone benzohydrazide showed intense blue fluorescence in the solid state, promising for blue emissive layers in electronic devices (Diana et al., 2019).

Polymer Science and Material Engineering

- Polymer Applications : The synthesis and applications of various fluoropolymers, including those related to benzohydrazides, show advancements in materials like fuel cell membranes and ultrafiltration systems (Améduri, 2009).

Electrochemistry

- Electrolyte Additive for Rechargeable Batteries : Fluoroethylene carbonate, a related compound, improves the reversibility of electrochemical sodium insertion in battery electrodes, suggesting potential applications in energy storage (Komaba et al., 2011).

Quantum Chemistry and Molecular Dynamics

- Configurational Dynamics Study : A derivative of benzohydrazide displayed E/Z isomerization induced by ultraviolet radiation, important for understanding molecular machines and electronic devices (Gordillo et al., 2016).

Novel Synthesis and Structural Studies

- Novel Synthesis Approaches : Research on novel syntheses of compounds related to furan-2-ylmethylene and their structural analysis provide insights into new chemical methodologies (Hamad & Hashem, 2002).

Fluorescence Sensing and Detection

- Fluorescence Sensor for Metal Ions : Studies on diarylethene with benzohydrazide groups have shown potential as selective and sensitive fluorescence sensors for detecting metal ions like Zn2+ (Wang et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-N-[(E)-furan-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-10-4-1-3-9(7-10)12(16)15-14-8-11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNILEZEUXUFOJ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N'-[(E)-furan-2-ylmethylidene]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)